molecular formula C₁₁H₉NO₂ B1148188 (E)-Methyl 3-(4-cyanophenyl)acrylate CAS No. 52116-83-3

(E)-Methyl 3-(4-cyanophenyl)acrylate

Cat. No.: B1148188
CAS No.: 52116-83-3
M. Wt: 187.19
InChI Key:
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Description

(E)-Methyl 3-(4-cyanophenyl)acrylate, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₉NO₂ and its molecular weight is 187.19. The purity is usually 95%.
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Scientific Research Applications

  • Fluorescence Characteristics and Anticancer Activity : The E and Z isomeric intermediates of related compounds have been synthesized, showing that E, E isomers displayed higher quantum efficiency with longer fluorescent lifetime than E, Z isomers. Notably, the E, E isomers proved to have better aggregation-induced emission (AIE) properties, while an E, Z isomer showed significant anticancer activity against human nasopharyngeal carcinoma (Majeed Irfan et al., 2021).

  • Drug Release from Polymeric Hydrogels : Novel crosslinkers based on similar structures have been synthesized for creating polymeric hydrogels, which were used for drug release studies. The drug-releasing rate from these hydrogels was dependent on factors like crosslinking density and pH (A. Arun & B. Reddy, 2005).

  • Copolymerization with Methyl Methacrylate : A study focused on the copolymerization of 4-cyanophenyl acrylate with methyl methacrylate, revealing that the thermal stability of the copolymer increases with a higher mole fraction of CPA content in the copolymer (P. Vijayanand et al., 2009).

  • Corrosion Inhibition : Research has been conducted on synthetic acrylamide derivatives, including similar compounds, for their effectiveness as corrosion inhibitors for copper in acidic solutions. These compounds showed potential as mixed-type inhibitors (Ahmed Abu-Rayyan et al., 2022).

  • Synthesis and Characterization of Homopolymers and Copolymers : The synthesis and characterization of homopolymers and copolymers of 4-cyanophenyl acrylate with glycidyl methacrylate were investigated, showing that the thermal stability of the copolymer increases with an increase in CPA content (P. Vijayanand et al., 2008).

  • Thermotropic and Solution Behavior in Polymer Science : Studies have explored the behavior of star and comb poly [11-(4'-cyanophenyl-4''-phenoxy) undecyl acrylates], providing insights into their thermotropic and solution properties (A. Kasko & C. Pugh, 2006).

Properties

IUPAC Name

methyl (E)-3-(4-cyanophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZMIJFSAZPYEZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67472-79-1
Record name methyl (E)-3-(4-cyanophenyl)prop-2-enoate
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